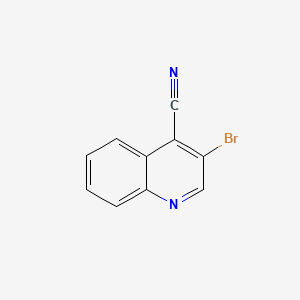

3-溴喹啉-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromoquinoline-4-carbonitrile is a compound that undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . It is used for research and development purposes .

Synthesis Analysis

3-Bromoquinoline undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . This reaction is quenched by various electrophiles to yield functionalized quinolines . Other methods of synthesis include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis

The molecular formula of 3-Bromoquinoline-4-carbonitrile is C10H5BrN2 .Chemical Reactions Analysis

Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .科学研究应用

Chloroquine and Derivatives in Disease Management

氯喹是一种众所周知的抗疟药物,其衍生物已被研究用于潜在地重复利用于治疗各种疾病。研究已经突出了氯喹的有趣生化特性,这可能会激发基于其骨架的新化合物的开发,包括3-溴喹啉-4-碳腈,用于治疗疟疾以外的疾病(Njaria et al., 2015)。

Tetrahydroisoquinolines in Therapeutics

四氢异喹啉与喹啉密切相关,已被认可为在治疗癌症、疟疾和各种中枢神经系统疾病中具有治疗潜力。这些化合物,包括喹啉的衍生物,可能成为开发新类药物的有希望的候选物(Singh & Shah, 2017)。

8-Hydroxyquinolines in Medicinal Chemistry

近年来对8-羟基喹啉衍生物的研究显示出显著的生物活性,表明合成修饰喹啉衍生物,包括3-溴喹啉-4-碳腈,可能会导致开发用于治疗各种疾病的有效药物分子(Gupta et al., 2021)。

Isoquinoline N-oxide Alkaloids in Drug Discovery

异喹啉N-氧化物生物碱已显示出确认的抗微生物、抗细菌和抗肿瘤活性,突出了异喹啉衍生物作为药物发现的重要引物来源的作用(Dembitsky et al., 2015)。

Synthesis of Pyridines and (Iso)quinolines

丙炔醇已被用作合成吡啶、喹啉和异喹啉的构建块,这些是药物化学中关键的结构。这一研究领域可能提供适用于合成和功能化3-溴喹啉-4-碳腈的方法,用于各种科学应用(Mishra et al., 2022)。

安全和危害

未来方向

Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

属性

IUPAC Name |

3-bromoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-6-13-10-4-2-1-3-7(10)8(9)5-12/h1-4,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIBKSRNPFDUOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677796 |

Source

|

| Record name | 3-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoquinoline-4-carbonitrile | |

CAS RN |

1253790-93-0 |

Source

|

| Record name | 3-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)

![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)

![3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B578417.png)

![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)

![tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B578429.png)